molecular formula C9H16O2 B8492068 Methyl 2-ethylidenehexanoate CAS No. 87711-73-7

Methyl 2-ethylidenehexanoate

Cat. No.: B8492068
CAS No.: 87711-73-7
M. Wt: 156.22 g/mol
InChI Key: SVOLFPMIMGABIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethylidenehexanoate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

87711-73-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 2-ethylidenehexanoate

InChI

InChI=1S/C9H16O2/c1-4-6-7-8(5-2)9(10)11-3/h5H,4,6-7H2,1-3H3

InChI Key

SVOLFPMIMGABIA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-(diethylphosphono)hexanoic acid methyl ester (53.2 g, 0.2M) in dry tetrahydrofuran (300 ml) was added sodium hydride (5.3 g, 0.22M) under an atmosphere of argon at 0° C. with continuous stirring. The reaction was allowed to warm to room temperature over 1 hour when the evolution of hydrogen had ceased. The reaction was then cooled to -30° C. and acetaldehyde (30 g, 0.66M) added dropwise to the continuously stirred solution over 10 minutes. The reaction was allowed to warm to 20° C. over 16 h and then concentrated in vacuo to a gum which was dissolved in ether. The etherial solution was washed with aqueous saturated sodium hydrogen carbonate, dried over sodium sulphate and concentrated in vacuo. Vacuum distillation of the resulting gum afforded E and Z 2-(butyl)-but-2-enoic acid methyl ester (7.8 g) B.p. 50°-60° C. at 0.8 mm Hg (Found: C, 65.0; H, 10.1 C9H16O 2 +0.5 H2O requires: C, 65.4; H, 10.4%); δ(CDCl3) 0.84 (3H, t, J=8 Hz, CH3CH2); 1.34 (4H, m, 2×CH2); 1.8 and 1.96 (3H each d, each J=7 Hz, CHCH); 2.32 (2H, m, CH2 --C); 3.72 and 3.74 (3H, each s, CH3O); 5.96 and 6.84 (1H, each q, each J=7 Hz, CH).
Name
2-(diethylphosphono)hexanoic acid methyl ester
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.